1-Vinylcyclohexanol
Overview
Description
1-Vinylcyclohexanol is a chemical compound that is part of the vinylcycloalkenes family. It is characterized by the presence of a vinyl group attached to a cyclohexanol moiety. The compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of 1-vinylcyclohexanol derivatives can be achieved through various methods. One approach involves the hydrovinylation of 1-vinylcycloalkenes, which has been shown to be highly regio- and enantioselective when catalyzed by cobalt complexes in the presence of ethylene . Another method includes the annulation of cyclohexanone, which is a key step in the total synthesis of certain sesquiterpenes . Additionally, the synthesis of related compounds, such as those with cyano-functionalized vinyl groups, can be performed by condensation reactions mediated by Lewis acids .
Molecular Structure Analysis
The molecular structure of 1-vinylcyclohexanol and its derivatives can be complex, with the potential for various conformations. For instance, an electron diffraction investigation of 1-methoxycyclohexene, a related molecule, revealed a favored cis conformation for the vinyl ether portion . This suggests that the vinyl group in 1-vinylcyclohexanol may also influence the overall conformation of the molecule.
Chemical Reactions Analysis
1-Vinylcyclohexanol and its derivatives can undergo a range of chemical reactions. For example, the hydrovinylation reaction not only produces the desired 1,4-adducts but also minor 1,2-adducts in the case of 1-vinylcyclohexene . The reactivity of such compounds can be further modified by introducing different functional groups, such as cyano groups, which can lead to aggregation-induced emission characteristics and diverse thermochromic behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-vinylcyclohexanol derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in 1,1-difluoro-2-vinylcyclopropane affects its radical polymerization behavior . Similarly, the introduction of triarylstannyl groups can lead to compounds with interesting structural properties, as evidenced by X-ray diffraction analysis . The polymerization of vinylcyclopropanes, which are structurally related to 1-vinylcyclohexanol, results in polymers with unique properties such as low volume shrinkage during ring-opening polymerization .
Scientific Research Applications
General Description
1-Vinylcyclohexanol, also known as 1-vinyl-1-cyclohexanol, is a tertiary allylic alcohol . It can be synthesized from cyclohexanone and vinyl chloride . It has a molecular weight of 126.20 and a CAS Number of 1940-19-8 .
Application 1: Synthesis of 1-vinyl-1-cyclohexene
Summary of the Application
1-Vinylcyclohexanol can be used to synthesize 1-vinyl-1-cyclohexene .
Results or Outcomes
The outcome of this application is the production of 1-vinyl-1-cyclohexene . No quantitative data or statistical analyses were provided in the source.
Application 2: HPLC Analysis
Summary of the Application
1-Vinylcyclohexanol can be analyzed using High Performance Liquid Chromatography (HPLC) .
Methods of Application or Experimental Procedures
The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .
Results or Outcomes
The outcome of this application is the successful analysis of 1-Vinylcyclohexanol using HPLC . No quantitative data or statistical analyses were provided in the source.
Application 3: Synthesis of 1-vinyl-1-cyclohexylacrylate
Summary of the Application
1-Vinylcyclohexanol can be used to synthesize 1-vinyl-1-cyclohexylacrylate .
Results or Outcomes
The outcome of this application is the production of 1-vinyl-1-cyclohexylacrylate . No quantitative data or statistical analyses were provided in the source.
Application 4: Synthesis of cyclohexylideneacetaldehyde
Summary of the Application
1-Vinylcyclohexanol can be used to synthesize cyclohexylideneacetaldehyde .
Results or Outcomes
The outcome of this application is the production of cyclohexylideneacetaldehyde . No quantitative data or statistical analyses were provided in the source.
Application 5: Transition-Metal-Free Tandem Allylic Borylation
Summary of the Application
1-Vinylcyclohexanol can undergo transition-metal-free tandem allylic borylation .
Results or Outcomes
The outcome of this application is the production of a triborated product . No quantitative data or statistical analyses were provided in the source.
Application 6: Hydrogenation to 1-Ethynyl-1-cyclohexanol
Summary of the Application
1-Vinylcyclohexanol can be hydrogenated to 1-ethynyl-1-cyclohexanol using Pd-fullerite catalysts .
Results or Outcomes
The outcome of this application is the production of 1-ethynyl-1-cyclohexanol . No quantitative data or statistical analyses were provided in the source.
Safety And Hazards
1-Vinylcyclohexanol is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2) and eye irritation (Category 2A) . It can also cause specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-ethenylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHOVDDJMJXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173019 | |
Record name | Cyclohexanol, 1-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinylcyclohexanol | |
CAS RN |
1940-19-8 | |
Record name | 1-Ethenylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Vinylcyclohexyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62184 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 1-vinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-vinylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-VINYLCYCLOHEXYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B9NGC979X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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